molecular formula C7H8BrNO B1291409 3-Bromo-2-methoxy-4-methylpyridine CAS No. 717843-51-1

3-Bromo-2-methoxy-4-methylpyridine

Cat. No. B1291409
M. Wt: 202.05 g/mol
InChI Key: UNWSCHYDURCYOR-UHFFFAOYSA-N
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Description

The compound "3-Bromo-2-methoxy-4-methylpyridine" is a brominated pyridine derivative. Pyridine derivatives are important in various chemical reactions and have applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, methoxy, and methyl groups on the pyridine ring can significantly influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent regioselective methoxylation and bromination steps . Another practical synthesis route for a similar compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, starts from 2,6-dichloro-3-trifluoromethylpyridine, highlighting the importance of regioselectivity and functional group transformations . These methods demonstrate the complexity and precision required in synthesizing substituted pyridine derivatives.

Molecular Structure Analysis

The molecular structure of brominated pyridines can be characterized using various spectroscopic techniques. For example, a cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid has been studied using single-crystal X-ray analysis, FTIR, NMR, and powder XRD, providing detailed information on the bonding interactions and crystal packing . Schiff bases derived from brominated pyridines have also been characterized, revealing trans configurations around the C=N double bond and insights into the crystal packing through hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

Brominated pyridines participate in a variety of chemical reactions due to the reactivity of the bromine atom. For example, 3,5-dibromopyridine can be converted into 3-bromo-5-ethoxypyridine and further reacted with ammonia and acetic anhydride to yield 3-acetylamino-5-ethoxypyridine . The selective bromination of 2-methoxy-6-methylpyridine allows for the regioselective introduction of various electrophiles, demonstrating the versatility of brominated pyridines in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by the substituents on the pyridine ring. For instance, the crystal structures of Schiff bases show that the presence of bromine and other substituents affects the molecular conformation and intermolecular interactions . The luminescence properties of lanthanide complexes with brominated ligands indicate potential applications in materials science . Additionally, the reactivity of bromine atoms in these compounds is a key factor in their chemical behavior, as seen in the preparation of various derivatives .

Scientific Research Applications

Photodynamic Therapy Applications

One significant application is in the field of photodynamic therapy (PDT) for cancer treatment. A study discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds, including derivatives of 3-bromo-2-methoxy-4-methylpyridine, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them remarkable potential candidates as Type II photosensitizers for the treatment of cancer in photodynamic therapy due to their ability to generate singlet oxygen when exposed to light (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization of Derivatives

Research into the synthesis and characterization of pyridine derivatives, including 3-Bromo-2-methoxy-4-methylpyridine, provides insight into their potential applications in developing new chemical entities. For instance, efficient synthesis methods for related compounds have been described, highlighting their relevance in the synthesis of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists. Such compounds have implications in developing treatments for various neurological and psychiatric disorders (Hirokawa, Horikawa, & Kato, 2000).

Antibacterial Activity

The synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, including 3-bromo-2-methoxy-4-methylpyridine, have been explored. These compounds have been evaluated for their antimicrobial activity against various bacteria, indicating their potential as new antibacterial agents. The findings suggest that derivatives of 3-Bromo-2-methoxy-4-methylpyridine could play a crucial role in developing new antimicrobial treatments (Bogdanowicz et al., 2013).

Nonlinear Optics Applications

Another application of 3-Bromo-2-methoxy-4-methylpyridine derivatives is in the field of nonlinear optics. The preparation and crystal structures of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics have been studied. These compounds show promise in developing materials for nonlinear optical applications, such as in telecommunications and information processing (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Safety And Hazards

“3-Bromo-2-methoxy-4-methylpyridine” is considered hazardous. It is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-bromo-2-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWSCHYDURCYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620671
Record name 3-Bromo-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methoxy-4-methylpyridine

CAS RN

717843-51-1
Record name 3-Bromo-2-methoxy-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717843-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-bromo-2-chloro-4-methylpyridine (1 g) was added to DMF (5.6 mL). Sodium methoxide (28% solution in methanol, 4.6 mL) was added to the solution, and the mixture was stirred at 100° C. for 12 hours. The reaction mixture was partitioned by adding ethyl acetate and water. The organic layer was dried over anhydrous magnesium sulfate. The desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 5% to 30%) to give the title compound (1.1 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-4-methyl-2-pyridone V-b (2.20 g, 11.7 mmol), in DCM (80 mL) was treated with MeI (7.29 mL, 117 mmol) and Ag2CO3 (6.47 g, 23.5 mmol). The flask was stoppered and stirred under argon for 6 days. The mixture was filtered and purified by column chromatography (SiO2, 10% EtOAc in cyclohexane) to afford the desired product V-c as a clear mobile oil (1.83 g, 80%). 1H NMR (300 MHz, CDCl3) δ 7.94 (d, J=5.0 Hz, 1H), 6.77 (d, J=5.1 Hz, 1H), 4.00 (s, 3H), 2.39 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.29 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
6.47 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Yield
80%

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